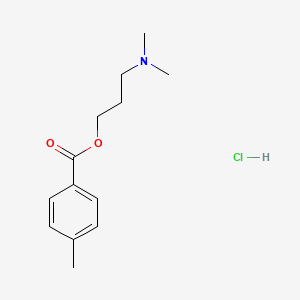![molecular formula C18H17FN2 B4025861 2-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE](/img/structure/B4025861.png)
2-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE
Overview
Description
2-[(E)-2-(4-Fluorophenyl)-1-ethenyl]-1-isopropyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a fluorophenyl group, an ethenyl linkage, and an isopropyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-Fluorophenyl)-1-ethenyl]-1-isopropyl-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the benzimidazole core is coupled with a vinyl halide in the presence of a palladium catalyst.
Addition of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where the ethenylated benzimidazole is reacted with a fluorophenyl boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-Fluorophenyl)-1-ethenyl]-1-isopropyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[(E)-2-(4-Fluorophenyl)-1-ethenyl]-1-isopropyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of advanced functional molecules.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-Fluorophenyl)-1-ethenyl]-1-isopropyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, while the ethenyl and isopropyl groups contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-Chlorophenyl)-1-ethenyl]-1-isopropyl-1H-1,3-benzimidazole
- 2-[(E)-2-(4-Bromophenyl)-1-ethenyl]-1-isopropyl-1H-1,3-benzimidazole
- 2-[(E)-2-(4-Methylphenyl)-1-ethenyl]-1-isopropyl-1H-1,3-benzimidazole
Uniqueness
2-[(E)-2-(4-Fluorophenyl)-1-ethenyl]-1-isopropyl-1H-1,3-benzimidazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity towards specific molecular targets. This makes it a valuable compound for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2/c1-13(2)21-17-6-4-3-5-16(17)20-18(21)12-9-14-7-10-15(19)11-8-14/h3-13H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCFMCMCBBQSBV-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[3-(dibutylamino)-3-oxopropyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B4025790.png)
![N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B4025793.png)
![4-Methyl-6-[2-(4-methylphenoxy)ethylsulfanyl]pyrimidin-2-amine](/img/structure/B4025794.png)
![N-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide](/img/structure/B4025798.png)

![N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[(4E)-5-OXO-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}BUTANAMIDE](/img/structure/B4025802.png)

![6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4025810.png)
![N-(4-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4025817.png)
![N~2~-[2-(benzoylamino)benzoyl]-N~1~-phenylisoleucinamide](/img/structure/B4025825.png)
![[2-bromo-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B4025834.png)
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4025841.png)
![(5E)-1-(3-methoxyphenyl)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4025862.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B4025866.png)
